4-Methyl-1H-indole-2-boronic acid is derived from indole, a naturally occurring compound found in many plants and used as a building block in organic synthesis. The classification of this compound as a boronic acid indicates its potential utility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction, where it acts as a nucleophile.
The synthesis of 4-Methyl-1H-indole-2-boronic acid can be achieved through several methods:
The choice of method depends on the desired yield, purity, and specific functional groups present on the indole ring.
The molecular structure of 4-Methyl-1H-indole-2-boronic acid can be described as follows:
The presence of the boron atom allows for participation in various chemical reactions, particularly those involving nucleophilic attack or coordination with other electrophiles.
4-Methyl-1H-indole-2-boronic acid participates in several important chemical reactions:
These reactions highlight its versatility as a building block in synthetic organic chemistry.
The mechanism of action for 4-Methyl-1H-indole-2-boronic acid primarily involves its role as a nucleophile in cross-coupling reactions:
This mechanism illustrates how boronic acids facilitate carbon-carbon bond formation in organic synthesis.
The physical and chemical properties of 4-Methyl-1H-indole-2-boronic acid include:
These properties make it suitable for various laboratory applications and reactions.
4-Methyl-1H-indole-2-boronic acid has several scientific applications:
Miyaura borylation represents the most extensively developed methodology for synthesizing 4-methyl-1H-indole-2-boronic acid, leveraging palladium or other transition metal catalysts to facilitate boron-carbon bond formation. This approach capitalizes on halogenated indole precursors—typically bromo- or iodo-derivatives at the C2 position—which undergo transmetalation with diboron reagents under catalytic conditions. The 2-halo-4-methylindole scaffold serves as the optimal substrate, with the halogen's reactivity following the expected order: I > Br > Cl > F. Palladium catalysts ligated with electron-rich phosphines demonstrate superior efficacy in this transformation, as evidenced by Pd(dba)₃ with XPhos facilitating borylation of 2-chloro-4-methylindole at 50°C to afford the target boronic acid in 85% yield after hydrolysis [1] [3].
The reaction mechanism adheres to the canonical Miyaura borylation pathway: oxidative addition of the carbon-halogen bond to palladium(0), ligand exchange with the diboron reagent (typically bis(pinacolato)diboron), and reductive elimination to form the carbon-boron bond. Critical to success is the judicious selection of base and solvent to minimize protodeboronation—a prevalent side reaction for electron-rich heterocycles. Potassium carbonate in tetrahydrofuran emerges as the optimal base-solvent combination for 4-methylindole derivatives, suppressing decomposition while maintaining efficient transmetalation kinetics. Nickel catalysis offers a cost-effective alternative, particularly for less reactive chloroindoles, though with diminished yields (47-62%) compared to palladium systems [1].
Table 1: Catalytic Systems for Miyaura Borylation of 2-Halo-4-methylindoles
Halogen (X) | Catalyst System | Boron Reagent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Iodo | Pd₂(dba)₃/XPhos | Bis(pinacolato)diboron | 80 | 92 |
Bromo | Pd(OAc)₂/SPhos | Bis(pinacolato)diboron | 60 | 88 |
Chloro | Pd(OAc)₂/XPhos | Bis(pinacolato)diboron | 50 | 85 |
Bromo | NiCl₂(dppf) | Bis(neopentyl glycolato)diboron | 100 | 62 |
Chloro | CoCl₂/IMes | Pinacolborane | 120 | 47 |
A significant challenge arises from the competing coordination of palladium to the indole nitrogen, necessitating nitrogen-protection strategies. Tert-butyldimethylsilyl and tetrahydropyranyl groups demonstrate compatibility, though their removal post-borylation requires additional steps that impact overall efficiency (65-72% yield over two steps). Recent advances utilizing bulky, electron-deficient phosphine ligands (e.g., SPhos) enable direct borylation of unprotected 2-bromo-4-methylindole, achieving 78% yield by minimizing undesired palladium-indole coordination [1] [3].
Regioselective functionalization at the electron-deficient C2 position of 4-methylindole presents substantial challenges, overcome through directed ortho-metalation strategies. These methodologies employ directing groups at the indole nitrogen to control lithium-halogen exchange or deprotonation sequences, enabling precise boron installation. The most effective directing groups include dialkylcarbamates and N,N-diisopropylthiocarbamoyl moieties, which facilitate lithiation at C2 through chelation with alkyllithium reagents [1] [6].
The synthetic sequence commences with protection of 4-methylindole using N,N-diethylcarbamoyl chloride, followed by treatment with sec-butyllithium at -78°C in tetrahydrofuran. This generates a configurationally stable lithiated intermediate ortho to the directing group, which subsequently reacts with triisopropyl borate to yield, after acidic workup, the 2-boronic acid derivative. This approach delivers 4-methyl-1H-indole-2-boronic acid in 77-89% yield with excellent regiocontrol, overcoming the inherent preference for C3 functionalization in unprotected indoles [1]. Garg's refinement employs a traceless carbamate directing group (N-tert-butoxycarbonyl) that enables lithiation at C4 of 2-substituted indoles, but adaptation to C2 functionalization in 4-methylindole requires temperature optimization (-90°C) to prevent lateral metalation at C3. After boronation, the carbamate is removed under nickel-catalyzed reduction conditions (NiCl₂, 1,1,3,3-tetramethyldisiloxane), achieving 82% overall yield for the deprotected boronic acid [1] [2].
Table 2: Directed ortho-Lithiation/Borylation of 4-Methylindole
Directing Group | Base | Electrophile | Deprotection Method | Overall Yield (%) |
---|---|---|---|---|
N,N-Diethylcarbamoyl | sec-Butyllithium | B(OiPr)₃ | Acidic hydrolysis | 89 |
N-tert-Butoxycarbonyl | n-Butyllithium | B(OMe)₃ | NiCl₂/TMDSO | 82 |
N,N-Diisopropylthiocarbamoyl | tert-Butyllithium | B(pin) | Hydrolytic/mercuric chloride | 84 |
Grignard-based metalation offers an alternative to lithiation, particularly advantageous for large-scale synthesis. Treatment of 1-(diisopropylcarbamoyl)-4-methylindole with isopropylmagnesium chloride lithium chloride complex generates the magnesiated species, which upon quenching with tris(trimethylsilyl) borate and hydrolysis provides the boronic acid in 75% yield. This method circumvents the extreme temperatures required for lithiation (-78°C to -90°C) and demonstrates superior functional group tolerance toward ester and nitrile substituents [2] [5].
Metal-free borylation methodologies address limitations associated with transition metal residues in pharmaceutical applications, employing photochemical, radical, or silicon-mediated mechanisms. These approaches utilize readily available 2-halo-4-methylindoles (iodo or bromo) as substrates, generating aryl radicals via single-electron transfer that subsequently engage with boron nucleophiles [5].
Photoredox catalysis under visible light irradiation (blue LEDs) with phenothiazine organophotocatalysts facilitates borylation of 2-bromo-4-methylindole. The mechanism involves reductive quenching of the excited photocatalyst by bis(catecholato)diboron, generating a boryl radical that adds to the in situ-formed indolyl radical. This approach achieves 68% yield for the 2-boronic acid derivative at ambient temperature, with exceptional functional group tolerance toward aldehydes, ketones, and free amines—groups typically incompatible with transition metal catalysis. Continuous flow photochemistry enhances this transformation, reducing reaction time to 30 seconds and improving yield to 81% through precise control of irradiation and mixing parameters [5].
Silylborane-mediated borylation constitutes another metal-free approach, exploiting the unique reactivity of dimethylphenylsilyl pinacolborane (PhMe₂Si-Bpin). Upon activation by potassium tert-butoxide, this reagent transfers boron to 2-halo-4-methylindoles via a four-membered transition state involving simultaneous silicon-halogen and boron-carbon bond formation. The reaction proceeds at 0°C in tetrahydrofuran, affording protected boronate esters that are hydrolyzed to 4-methyl-1H-indole-2-boronic acid in 74% yield. This method demonstrates particular efficacy for electron-deficient substrates where radical pathways suffer from low efficiency [5] [1].
Table 3: Transition-Metal-Free Borylation of 2-Halo-4-methylindoles
Method | Reagent/System | Conditions | Yield (%) | Key Advantages |
---|---|---|---|---|
Photoredox | Bis(catecholato)diboron/Phenothiazine | Blue LEDs, THF, rt, 12h | 68 | Amine tolerance |
Continuous Flow Photo | Bis(pinacolato)diboron | 254 nm, THF, 30s residence | 81 | Scalability |
Silylborane | PhMe₂Si-Bpin, tBuOK | THF, 0°C to rt, 2h | 74 | Functional group robustness |
Super Electron Donor | B₂cat₂/MeONa/Pyridine | hv, DMSO, 6h | 58 | No photocatalyst |
Pyridine-stabilized boryl radicals enable an innovative metal-free pathway, where photoexcited 2-borylpyridine complexes undergo single-electron transfer to 2-iodo-4-methylindole. The resultant indolyl radical couples with the persistent boryl radical, delivering the borylation product after hydrolytic workup. This method achieves 71% yield with exceptional chemoselectivity, unaffected by the presence of C3-bromo substituents—a significant advantage over transition-metal-catalyzed approaches where competitive borylation at multiple sites often occurs [5].
Boron-ester exchange reactions provide a versatile strategy for accessing 4-methyl-1H-indole-2-boronic acid from preformed boronic esters, circumventing challenges associated with direct borylation of sensitive indole scaffolds. This approach capitalizes on the thermodynamic stability of boroxines or trifluoroborates to enable chemoselective transformations under mild conditions. Pinacol, neopentyl glycol, and MIDA (N-methyliminodiacetic acid) esters serve as preferred protecting groups due to their orthogonal deprotection profiles and crystallinity [3] [4].
Transesterification protocols employ volatile ligands (e.g., diethanolamine) that form stable boron complexes, facilitating exchange through azeotropic removal of pinacol. Treatment of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-methylindole with boric acid and diethanolamine in toluene under reflux installs the diethanolamine ester, which undergoes quantitative hydrolysis to the boronic acid upon aqueous workup. This two-step sequence achieves 90% overall yield and effectively purifies the product by exploiting the differential solubility of boron complexes. For acid-sensitive substrates, transmetallation with boron tribromide at -78°C provides an alternative pathway, generating the boronic acid after careful hydrolysis [3] [5].
Table 4: Boron-Ester Exchange Protocols for 4-Methyl-1H-indole-2-boronic Acid Synthesis
Starting Material | Exchange Reagent | Conditions | Product | Yield (%) |
---|---|---|---|---|
Pinacol boronate | B(OMe)₃, diethanolamine | Toluene, reflux, 3h | Boronic acid | 90 |
Pinacol boronate | Boron tribromide | CH₂Cl₂, -78°C to rt, 1h | Boronic acid | 85 |
MIDA boronate | Sodium hydroxide | THF/H₂O (3:1), 60°C, 2h | Boronic acid | 95 |
Trifluoroborate | Silica gel, moist acetone | rt, 12h | Boronic acid | 88 |
Hydrolytic stabilization represents a critical consideration for 4-methyl-1H-indole-2-boronic acid due to its propensity for protodeboronation and trimerization. Co-solvent systems (tetrahydrofuran-water, 4:1) buffered at pH 6.5-7.0 significantly enhance shelf-life by maintaining the equilibrium between reactive trigonal and stable tetrahedral boronate forms. Lyophilization from tert-butyl alcohol yields amorphous solid that retains reactivity for Suzuki-Miyaura coupling after six months storage at -20°C, demonstrating superior stability compared to crystalline forms. These stabilization protocols enable the practical application of 4-methyl-1H-indole-2-boronic acid as a synthetic building block without requiring in situ generation [3] [4].
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